2-Aminopropane-1-thiol

Descripción

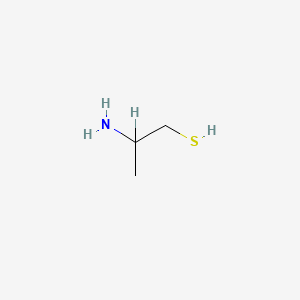

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-aminopropane-1-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NS/c1-3(4)2-5/h3,5H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJIBYYAHJOUMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40907342 | |

| Record name | 2-Aminopropane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40907342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10229-29-5 | |

| Record name | 1-Propanethiol, 2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010229295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminopropane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40907342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Aminopropane 1 Thiol

Advanced Synthetic Routes to 2-Aminopropane-1-thiol

The synthesis of this compound and its derivatives leverages both novel and established chemical strategies. These methods often focus on achieving high regioselectivity and efficiency, sometimes through streamlined one-pot procedures.

Novel Approaches in this compound Synthesis

While specific novel synthetic routes for this compound are not extensively detailed in recent literature, analogous syntheses for related aminopropanol compounds provide insight into potential strategies. For instance, the synthesis of 2-aminopropanol often involves the ring-opening of propylene oxide followed by ammonolysis. google.com A similar strategy could theoretically be adapted for a thiol-containing analogue, using a sulfur nucleophile to open an appropriate epoxide or aziridine precursor. The development of immunosuppressive agents like FTY720 (Fingolimod), a 2-aminopropane-1,3-diol derivative, has driven extensive research into the synthesis of substituted aminopropane backbones, which could inspire novel routes to aminothiol (B82208) variants. nih.govgoogle.com

Regioselective Synthesis Strategies for Aminopropane Derivatives

Regioselectivity is crucial when constructing substituted aminopropane frameworks. A significant strategy involves the regioselective ring-opening of activated aziridines. For example, N-sulfonylated 2-(bromomethyl)aziridines are highly reactive precursors that contain three distinct electrophilic carbon atoms. tandfonline.com The reaction of these aziridines with various nucleophiles can be directed to achieve specific substitution patterns, leading to functionalized amines. tandfonline.com

This approach has been successfully used to synthesize 1,3-difunctionalized 2-aminopropane derivatives. The high ring strain and the presence of the N-sulfonyl activating group facilitate nucleophilic attack, allowing for precise control over the reaction's outcome. tandfonline.com Similar strategies involving the controlled opening of epoxide rings have been developed for synthesizing hydroxylated cyclooctane β-amino acid derivatives, where the choice of reagent (e.g., HCl(g)–MeOH, NaHSO₄) dictates the regioselectivity of the ring-opening. nih.gov Such principles of directing nucleophilic attack are fundamental to creating specifically substituted aminopropane derivatives.

One-Pot Synthetic Procedures for Thiol-Containing Compounds

One-pot syntheses offer significant advantages in terms of efficiency, cost-effectiveness, and waste reduction by eliminating the need to isolate intermediate products. preprints.org Several one-pot methods have been developed for the synthesis of aliphatic thiols and other sulfur-containing compounds.

One such method utilizes microwave-assisted synthesis to directly convert alkyl halides to their corresponding thiols using potassium thioacetate as an inexpensive sulfur source. amazonaws.com This approach avoids the classical multi-step procedure that requires the isolation of a thioacetate intermediate. amazonaws.com

Another innovative one-pot strategy involves the reaction of acrylamides with elemental sulfur in the presence of a base, followed by a reduction step to yield diversely substituted thiols. rsc.org This pseudo-multicomponent reaction can be extended to a third stage, allowing for further in-situ transformations of the newly formed thiol into thioethers, unsymmetrical disulfides, or thioesters. rsc.org Thiol-free one-pot methods have also been reported, for instance, in the direct synthesis of sulfides and sulfoxides from benzyl bromides using potassium thioacetate, which acts as an efficient surrogate, avoiding the handling of odorous thiols. nih.gov

Below is a table summarizing conditions for a one-pot synthesis of thiols from acrylamides.

| Starting Material (Acrylamide) | Base | Solvent | Temperature (°C) | Reducing Agent | Yield (%) |

| N-phenylacrylamide | N-ethylpiperidine | MeCN / H₂O | 80 | PBu₃ | 71 |

| N-(o-tolyl)acrylamide | N-ethylpiperidine | MeCN / H₂O | 80 | PBu₃ | 58 |

| N-(α-naphthyl)acrylamide | N-ethylpiperidine | MeCN / H₂O | 80 | PBu₃ | 53 |

| N,N-dibenzylacrylamide | N-ethylpiperidine | MeCN / H₂O | 80 | PBu₃ | 51 |

Data sourced from a study on one-pot synthesis from acrylamides and sulfur. rsc.org

Functionalization and Derivatization Strategies

The dual functionality of this compound, containing both a primary amine and a primary thiol, allows for a wide range of chemical modifications at both the nitrogen (N) and sulfur (S) atoms.

N- and S-Substitution Reactions of the Aminopropane Thiol Moiety

The amino and thiol groups exhibit distinct yet complementary reactivity, enabling selective functionalization. The amino group can be modified using reagents like 2-iminothiolane (Traut's reagent), which introduces a new thiol group via reaction with a primary amine. nih.gov However, the initially formed amidine is often unstable and can cyclize to form an N-substituted 2-iminothiolane. nih.gov

The thiol group is a potent nucleophile, readily participating in S-alkylation and S-acylation reactions. A key reaction in chemical biology is native chemical ligation (NCL), which involves the reaction of a C-terminal thioester with an N-terminal cysteine residue. nih.gov This process proceeds through a reversible trans-thioesterification followed by an intramolecular S-to-N acyl transfer to form a stable native peptide bond. nih.gov Thiolate anions also participate in radical-nucleophilic substitution (Sʀɴ1) reactions with certain substrates, such as 2-substituted-2-nitropropanes, to form new C-S bonds. rsc.org

Synthesis of 1,3-Difunctionalized 2-Aminopropane Derivatives

A novel and efficient synthesis of 1,3-difunctionalized 2-aminopropane derivatives has been developed using N-sulfonylated aziridines as starting materials. tandfonline.com This method involves a regioselective ring-opening reaction with sulfur-based nucleophiles. tandfonline.com

Specifically, the reaction of 2-(bromomethyl)-1-sulfonylaziridines with arylthiol derivatives in the presence of sodium methoxide (MeONa) in dimethylformamide (DMF) affords N-(1,3-bis(arylthio)propan-2-yl)-arylsulfonamide compounds in good yields. tandfonline.com This reaction proceeds via nucleophilic attack of the arylthiolate on the aziridine ring, demonstrating high regioselectivity. tandfonline.com The use of an inexpensive base like MeONa enhances the reaction's efficiency and reduces reaction times compared to previous methods. tandfonline.com

The table below presents the yields for the synthesis of various N-(1,3-bis(arylthio)propan-2-yl)-arylsulfonamide compounds.

| Ar¹ (from Sulfonamide) | Ar² (from Thiol) | Product | Yield (%) |

| 4-MeC₆H₄ | 4-MeC₆H₄ | 4a | 85 |

| 4-MeC₆H₄ | 4-ClC₆H₄ | 4b | 82 |

| 4-MeC₆H₄ | 4-FC₆H₄ | 4c | 80 |

| 4-ClC₆H₄ | 4-MeC₆H₄ | 4d | 88 |

| 4-ClC₆H₄ | 4-ClC₆H₄ | 4e | 84 |

Data sourced from a study on the synthesis of 1,3-difunctionalized 2-aminopropane derivatives. tandfonline.com

Preparation of Alkylated and Arylated Aminopropane Thiol Analogues

The synthesis of alkylated and arylated analogues of this compound leverages the nucleophilic character of its amino and thiol functionalities. Selective modification at either the sulfur or nitrogen atom can be achieved by carefully choosing reagents and reaction conditions, often involving the use of protecting groups to ensure regioselectivity.

The thiol group, typically after conversion to the more nucleophilic thiolate anion with a mild base, readily undergoes S-alkylation or S-arylation. Common alkylating agents include alkyl halides (iodides, bromides) and sulfates. For arylation, reagents such as activated aryl halides or arylboronic acids under specific catalytic conditions can be employed.

N-alkylation or N-arylation of the amino group can be accomplished through various methods. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is a common strategy for introducing alkyl groups. Arylation can be achieved through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. Orthogonal protecting group strategies are often essential to prevent undesired side reactions, such as protecting the amine as a carbamate while the thiol is alkylated. organic-chemistry.orgug.edu.pl

| Modification Type | Reagent Class | Typical Conditions | Resulting Functional Group |

|---|---|---|---|

| S-Alkylation | Alkyl Halides (e.g., CH₃I, C₂H₅Br) | Base (e.g., NaH, K₂CO₃) in polar aprotic solvent | Thioether |

| S-Arylation | Activated Aryl Halides (e.g., 2,4-Dinitrofluorobenzene) | Base in polar solvent | Thioether |

| N-Alkylation | Aldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN) | Acidic to neutral pH | Secondary or Tertiary Amine |

| N-Arylation | Aryl Halide + Palladium Catalyst | Base, phosphine ligand (Buchwald-Hartwig) | Secondary or Tertiary Arylamine |

Solid-Phase Synthesis Applications with Amino Thiol Modifiers

In solid-phase synthesis, particularly in the context of peptide and oligonucleotide synthesis, bifunctional modifiers like this compound are valuable tools. biosyn.com They can be incorporated into a growing chain to introduce a reactive handle for subsequent modifications, such as labeling with fluorescent dyes, biotin, or conjugation to other molecules and surfaces. biosyn.com

When used in solid-phase peptide synthesis (SPPS), this compound can be attached to the resin or coupled as a modified amino acid. uci.eduumich.edu The presence of both an amino and a thiol group allows for orthogonal chemistry. For instance, the amino group can participate in standard peptide bond formation, while the thiol group remains protected. researchgate.net After synthesis of the main chain, the thiol can be deprotected and selectively reacted with a thiol-specific reagent, like a maleimide or an iodoacetamide derivative. biosyn.com This approach enables the site-specific functionalization of synthetic peptides and other biomolecules. nih.govfrontiersin.org

| Application Area | Role of this compound | Key Reaction | Purpose |

|---|---|---|---|

| Peptide Synthesis | Thiol-containing building block | Amide bond formation (amine), Thiol-maleimide reaction (thiol) | Site-specific labeling, cyclization, protein conjugation. researchgate.netnih.gov |

| Oligonucleotide Synthesis | 3' or 5' Thiol Modifier | Phosphoramidite coupling | Attachment to solid supports, conjugation to peptides or proteins. biosyn.com |

| Combinatorial Chemistry | Bifunctional scaffold | Orthogonal protection/deprotection and reaction | Generation of diverse small molecule libraries. researchgate.net |

Reaction Mechanisms Involving the Amino and Thiol Functional Groups

The distinct reactivity of the amino and thiol groups in this compound governs its chemical behavior and synthetic utility.

Nucleophilic Reactivity of the Amino Moiety

The primary amino group in this compound is a potent nucleophile, capable of reacting with a wide range of electrophiles. nih.gov However, its nucleophilicity is generally lower than that of the corresponding thiolate anion derived from the thiol group. researchgate.net The amino group readily attacks carbonyl carbons of acyl halides, anhydrides, and esters to form stable amide bonds. It can also react with alkylating agents, although S-alkylation is often kinetically favored under basic conditions where the thiolate is present. The reaction with 2-iminothiolane, for example, initially forms a 4-mercaptobutyramidine adduct at the amino group. nih.gov

Kinetic studies on various amino acids have shown that while the pKa values of amino groups can vary, their nucleophilic reactivities toward standard electrophiles fall within a relatively narrow range. nih.gov The secondary amino group of proline is noted to be about 100 times more reactive, while the thiolate of cysteine is approximately 10,000 times more reactive than primary amino groups. nih.govresearchgate.net

Thiol Reactivity in Conjugate Addition Reactions

The thiol group of this compound, particularly as its conjugate base (thiolate), is an excellent soft nucleophile. This property makes it highly effective in conjugate addition reactions, also known as Michael or Thia-Michael additions. researchgate.netacsgcipr.org In these reactions, the thiolate attacks the β-carbon of an α,β-unsaturated carbonyl compound (e.g., enones, enoates, nitriles). acsgcipr.org This 1,4-addition is a highly efficient and atom-economical method for forming carbon-sulfur bonds, yielding stable thioether products. acsgcipr.org The reaction is often performed under neutral or basic conditions, which facilitate the formation of the nucleophilic thiolate, and can even proceed in water without a catalyst. acsgcipr.org

| Michael Acceptor (α,β-Unsaturated Compound) | Product Structure |

|---|---|

| Acrylonitrile | 3-((2-aminopropyl)thio)propanenitrile |

| Methyl acrylate (B77674) | Methyl 3-((2-aminopropyl)thio)propanoate |

| Maleimide | 1-((2-aminopropyl)thio)pyrrolidine-2,5-dione |

| 2-Cyclohexen-1-one | 3-((2-aminopropyl)thio)cyclohexan-1-one |

Formation of Thioamides and Disulfides

The two functional groups of this compound can be transformed into thioamides and disulfides through distinct chemical pathways.

Thioamides: The amino group can be converted into a thioamide. This transformation typically involves reacting the amine with a thionating agent. A common method is the reaction with an aldehyde in the presence of elemental sulfur (Kindler thioamide synthesis). organic-chemistry.orgorganic-chemistry.org Alternatively, amides formed from the amino group can be treated with reagents like Lawesson's reagent or phosphorus pentasulfide to convert the carbonyl oxygen to sulfur. organic-chemistry.org Thioamides are valuable intermediates in the synthesis of various heterocyclic compounds. chemrxiv.org

Disulfides: The thiol group is susceptible to oxidation, leading to the formation of a disulfide bond (S-S). youtube.com This can occur through reaction with another molecule of this compound to form a symmetrical disulfide, or with a different thiol to create an unsymmetrical disulfide. organic-chemistry.org This oxidation is often carried out using mild oxidizing agents such as iodine, hydrogen peroxide, or even atmospheric oxygen, particularly in the presence of metal catalysts. organic-chemistry.orgnih.gov The formation of disulfide bonds is a critical reaction in protein folding and stability, where cysteine residues link together. youtube.comnih.gov

Intramolecular Cyclization Pathways

The proximate amino and thiol groups in derivatives of this compound enable various intramolecular cyclization reactions to form heterocyclic structures. The specific pathway and resulting ring size depend on the nature of the linker connecting the reactive sites.

A common strategy involves derivatizing the amino group with a substrate that also contains an electrophilic center. The thiol can then act as an internal nucleophile, attacking the electrophile to close the ring. For example, acylation of the amine with an α-haloacetyl chloride would produce an intermediate that can cyclize via S-alkylation to form a thiomorpholinone derivative.

Another powerful method is the intramolecular thiol-ene reaction. mdpi.com If the molecule is functionalized with a non-conjugated alkene, a radical initiator can trigger the addition of the thiol across the double bond, leading to the formation of a cyclic thioether. mdpi.com The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules and the stability of the resulting radical intermediate. mdpi.com Similarly, a thiol-to-amine cyclization can occur where a thiol attacks an intermolecular alkylating agent, followed by an intramolecular reaction of the terminal amine to form a macrocycle. nih.gov

Autocatalytic Reaction Networks in Aminopropane Thiol Chemistry

While direct evidence for fully characterized autocatalytic reaction networks involving this compound is not extensively documented in publicly available research, the principles of prebiotic chemistry and systems chemistry provide a strong foundation for proposing its potential involvement in such systems. Autocatalysis, where a molecule catalyzes its own formation, is considered a crucial step in the origin of life, enabling the amplification and selection of specific molecules from a complex mixture. nih.govmdpi.commit.edu The unique bifunctional nature of this compound, possessing both a nucleophilic thiol group and an amino group, makes it a plausible candidate for participation in autocatalytic cycles, particularly in scenarios related to peptide formation and thiol-disulfide exchange reactions.

Thiol-containing peptides, formed from aminothiols, have been shown to possess catalytic activities. mdpi.com In a prebiotic context, it is conceivable that this compound could react with aminonitriles to form thiol-containing dipeptides. mdpi.com These resulting peptides could then act as catalysts for the formation of further peptide bonds, establishing an autocatalytic cycle. mdpi.com

A hypothetical autocatalytic network involving this compound could be centered around thiol-disulfide exchange reactions. nih.govnih.govrsc.org Such a network would rely on the reversible formation and cleavage of disulfide bonds. For instance, a dimer of this compound, formed via disulfide linkage, could catalyze the oxidation of another this compound monomer to form a new dimer, thereby propagating the cycle. The presence of an oxidizing agent would be necessary to initiate and sustain this process.

Another plausible scenario involves the formation of a more complex product that acts as the autocatalyst. For example, a peptide incorporating a this compound residue could fold into a conformation that catalyzes the ligation of this compound with another molecule, leading to the formation of more of the catalytic peptide. This concept is central to many models of self-replicating peptides. rug.nl

The study of such systems often involves monitoring the concentration of reactants and products over time to identify the characteristic exponential growth indicative of autocatalysis. nih.gov While specific experimental data for this compound in this context is lacking, the foundational principles of autocatalytic selection in prebiotic environments suggest that aminothiols are prime candidates for such chemical evolution. mdpi.comnasa.gov

The following table outlines a hypothetical reaction scheme for an autocatalytic process involving this compound, drawing parallels from established prebiotic chemical reactions.

Hypothetical Autocatalytic Cycle Involving this compound

| Step | Reactants | Catalyst | Product | Description |

|---|---|---|---|---|

| 1 | This compound, Aminonitrile | None (initial uncatalyzed reaction) | Thiol-containing dipeptide | Initial slow formation of a dipeptide. |

| 2 | This compound, Aminonitrile | Thiol-containing dipeptide | Thiol-containing dipeptide | The dipeptide product catalyzes its own formation, leading to an increased reaction rate. |

Further research, including kinetic studies and the analysis of reaction networks under simulated prebiotic conditions, would be necessary to experimentally validate the participation of this compound in autocatalytic reaction networks. The exploration of such systems continues to be a significant area of investigation in the field of systems chemistry and the origins of life. arxiv.org

Advanced Characterization Techniques for 2 Aminopropane 1 Thiol and Its Derivatives

Spectroscopic Methodologies in Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of 2-aminopropane-1-thiol. Each method probes different aspects of the molecule's physical properties, and together they provide a complete picture of its atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of adjacent atoms (sulfur and nitrogen). The protons of the methylene group (CH₂) adjacent to the thiol are expected to be diastereotopic, potentially leading to a complex splitting pattern. The methine proton (CH) is coupled to the neighboring methyl and methylene protons, while the methyl protons (CH₃) typically appear as a doublet. The protons on the amine (NH₂) and thiol (SH) groups are often broad and may not show clear coupling, depending on the solvent and concentration.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. Three distinct signals are expected for the methyl, methine, and methylene carbons of this compound. The chemical shifts are influenced by the attached functional groups, with carbons bonded to the electronegative nitrogen and sulfur atoms appearing further downfield.

Table 1: Predicted NMR Data for this compound Predicted values are based on standard chemical shift ranges and computational models.

| ¹H-NMR Data | ¹³C-NMR Data | |||

| Assignment | Predicted Shift (ppm) | Splitting Pattern | Assignment | Predicted Shift (ppm) |

| -SH | 1.0 - 2.0 | Broad Singlet (t) | -CH₃ | 18 - 25 |

| -CH₃ | 1.1 - 1.3 | Doublet (d) | -CH₂SH | 30 - 38 |

| -CH₂SH | 2.4 - 2.8 | Multiplet (m) | -CH(NH₂) | 50 - 58 |

| -CH(NH₂) | 2.9 - 3.3 | Multiplet (m) | ||

| -NH₂ | 1.5 - 2.5 | Broad Singlet |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For structural elucidation, MS provides the molecular weight of the compound and information about its structure through the analysis of fragmentation patterns.

In the mass spectrum of this compound (molar mass 91.18 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z = 91. The fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for aminothiols include alpha-cleavage adjacent to the nitrogen or sulfur atoms. This involves the homolytic cleavage of a C-C bond, which is a characteristic fragmentation pattern for both amines and thiols. libretexts.org The loss of small neutral molecules, such as ammonia (NH₃) or the sulfhydryl radical (•SH), can also lead to significant fragment ions.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 91 | [C₃H₉NS]⁺ | Molecular Ion (M⁺) |

| 76 | [C₂H₆S]⁺ | Alpha-cleavage with loss of •CH(NH₂) |

| 74 | [C₃H₈N]⁺ | Loss of •SH radical |

| 58 | [C₂H₄NS]⁺ | Loss of •CH₃ radical |

| 44 | [CH₄N]⁺ | Alpha-cleavage, [CH(NH₂)]⁺ fragment |

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific functional groups.

For this compound, the IR spectrum would display characteristic peaks for the N-H, C-H, S-H, and C-S bonds. The N-H stretching vibrations of the primary amine typically appear as a pair of bands in the 3300-3500 cm⁻¹ region. The S-H stretching vibration is characteristically weak and appears around 2550-2600 cm⁻¹. mdpi.com C-H stretching vibrations for the methyl and methylene groups are observed just below 3000 cm⁻¹. Other important vibrations include N-H bending, C-H bending, and the C-S stretch.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 (typically two bands) |

| C-H Stretch | Alkyl (-CH₃, -CH₂, -CH) | 2850 - 2960 |

| S-H Stretch | Thiol (-SH) | 2550 - 2600 (weak) |

| N-H Bend | Primary Amine (-NH₂) | 1590 - 1650 |

| C-H Bend | Alkyl (-CH₃, -CH₂) | 1375 - 1465 |

| C-S Stretch | Thioether linkage | 600 - 800 |

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, one can calculate an electron density map and build a precise model of the atomic arrangement, including bond lengths, bond angles, and torsional angles. proteopedia.org

While this compound is a liquid at room temperature and thus not directly amenable to single-crystal X-ray diffraction, its derivatives can be designed to facilitate crystallization. For instance, reaction with an appropriate acid can form a crystalline salt (e.g., a hydrochloride or hydrobromide salt), or the amine or thiol group can be derivatized to form a more complex molecule with a higher propensity to crystallize. The resulting crystal structure would provide invaluable, high-resolution data on the conformational preferences and intermolecular interactions (such as hydrogen bonding involving the amine and thiol groups) of the aminopropane thiol framework in the solid state.

Computational Approaches in Structural and Mechanistic Studies

Alongside experimental techniques, computational chemistry provides powerful tools for investigating the properties of molecules. These methods allow for the detailed study of structures and reaction mechanisms that may be difficult to probe experimentally.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to predict molecular geometries, vibrational frequencies, and a variety of other chemical properties with high accuracy.

For this compound, DFT calculations are instrumental in performing a thorough conformational analysis. Due to the presence of rotatable single bonds (C-C and C-S), the molecule can exist in several different conformations (e.g., anti and gauche). DFT can be used to calculate the relative energies of these conformers to identify the most stable structures in the gas phase or in solution. researchgate.net

Furthermore, DFT is used to study the chemical reactivity of the molecule. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—one can gain insights into the molecule's nucleophilic and electrophilic character. nih.gov The calculated distribution of electron density and the molecular electrostatic potential map can identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack, thereby predicting its reactivity in various chemical reactions. Theoretical vibrational frequencies calculated via DFT can also be compared with experimental IR and Raman spectra to aid in the assignment of complex spectral features. nih.gov

Molecular Dynamics (MD) Topology and Simulation Applications

Molecular Dynamics (MD) simulations serve as a computational microscope, offering insights into the dynamic behavior of molecules at an atomic level. For this compound and its derivatives, MD simulations are predicated on the development of an accurate molecular topology, which is a critical component of the force field used to describe the system's potential energy.

A molecular topology file essentially acts as a blueprint of the molecule for the simulation software. It defines the atoms, the bonds connecting them, bond angles, and dihedral (torsional) angles. Furthermore, it assigns partial atomic charges and parameters for non-bonded interactions, such as van der Waals forces and electrostatic interactions. The creation of a robust topology is fundamental, as the accuracy of the MD simulation is heavily dependent on the quality of these parameters. For novel molecules like derivatives of this compound, these parameters may be derived from existing validated force fields for similar functional groups or determined through quantum mechanical calculations.

Once a topology is established, MD simulations can be employed to explore a variety of molecular properties and interactions. A primary application is the study of conformational dynamics. For a flexible molecule like this compound, simulations can reveal the accessible conformations in different environments (e.g., in a vacuum, in aqueous solution, or in a nonpolar solvent), the timescales of transitions between these conformations, and their relative populations. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.

Another significant application is the investigation of intermolecular interactions. MD simulations can model the interaction of this compound with other molecules, such as solvent molecules, ions, or larger biological macromolecules like proteins. For instance, simulations could be used to study the formation and stability of hydrogen bonds between the amino and thiol groups of this compound and water molecules, providing a detailed picture of its solvation shell. In the context of its derivatives, particularly those with pharmaceutical potential, MD simulations are invaluable for studying their binding to target proteins. By simulating the ligand-protein complex, researchers can identify key interactions that stabilize the bound state, calculate binding free energies, and understand the dynamic nature of the binding process. Such insights are instrumental in rational drug design.

The table below outlines the key components of a molecular dynamics topology file, which would be necessary for simulating this compound.

| Topology Component | Description | Relevance to this compound |

| Atom Types | Classification of atoms based on their element and chemical environment. | Defines the carbon, nitrogen, sulfur, and hydrogen atoms with appropriate hybridizations. |

| Bonds | Defines the covalent bonds between pairs of atoms and their corresponding force constants and equilibrium lengths. | Specifies the connectivity, for instance, between the C-S, C-N, and C-C bonds. |

| Angles | Defines the angles between three bonded atoms, with corresponding force constants and equilibrium angles. | Describes the geometry, such as the H-N-H angle in the amino group. |

| Dihedrals | Defines the torsional angles between four bonded atoms, which governs rotation around bonds. | Crucial for describing the conformational flexibility around the C-C and C-S bonds. |

| Impropers | Defines out-of-plane bending, used to maintain planarity or chirality. | Can be used to maintain the stereochemistry at the chiral carbon. |

| Non-bonded Parameters | Includes Lennard-Jones parameters (for van der Waals interactions) and partial atomic charges (for electrostatic interactions). | Governs how this compound interacts with itself and its environment. |

Quantum Mechanical (QM) Calculations for Electronic Structure and Reaction Energetics

Quantum Mechanical (QM) calculations provide a powerful theoretical framework for investigating the intrinsic properties of molecules from first principles, without the need for empirical parameters. These methods, particularly Density Functional Theory (DFT), are widely used to elucidate the electronic structure and predict the reactivity of molecules like this compound.

The electronic structure of a molecule dictates its chemical behavior. QM calculations can determine a range of electronic properties for this compound. Key among these are the energies and shapes of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. acs.org For this compound, the HOMO is likely to have significant contributions from the lone pairs of the nitrogen and sulfur atoms, making these sites nucleophilic and susceptible to electrophilic attack.

Furthermore, QM calculations can provide a detailed picture of the electron density distribution, allowing for the calculation of partial atomic charges and the molecular electrostatic potential (MEP). The MEP map highlights regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), offering a visual guide to its reactive sites. For this compound, the MEP would likely show negative potential around the nitrogen and sulfur atoms and positive potential around the hydrogens of the amino and thiol groups.

In addition to electronic structure, QM calculations are extensively used to study reaction energetics and mechanisms. By calculating the energies of reactants, transition states, and products, a detailed potential energy surface for a given reaction can be constructed. This allows for the determination of key thermodynamic and kinetic parameters, such as reaction enthalpies (ΔH), activation energies (Ea), and reaction rates.

For this compound, QM methods can be used to investigate a variety of reactions. For example, the acidity of the thiol and amino protons can be assessed by calculating the energetics of their deprotonation. The nucleophilicity of the sulfur and nitrogen atoms can be quantified by modeling their reactions with various electrophiles. A particularly relevant energetic parameter is the Bond Dissociation Enthalpy (BDE), which measures the energy required to break a specific bond homolytically. The S-H bond BDE is a critical indicator of the molecule's antioxidant potential, as a lower BDE facilitates the donation of a hydrogen atom to quench free radicals.

The table below presents thermodynamic data for allyl mercaptan, a structural analogue of this compound, which can be indicative of the reactivity of the thiol group.

| Thermodynamic Descriptor | Value (kcal/mol) | Significance for Reactivity |

| S-H Bond Dissociation Enthalpy (BDE) | 86.27 | Indicates the energy required to break the S-H bond; a lower value suggests greater potential as a radical scavenger. nih.gov |

| Proton Affinity (PA) at Sulfur | 49.85 | Measures the gas-phase basicity of the sulfur atom. nih.gov |

| Electron Transfer Enthalpy (ETE) | 83.18 | Relates to the ability of the molecule to donate an electron. nih.gov |

These values, calculated for a related thiol, provide a quantitative basis for understanding the potential reaction energetics of the thiol group in this compound. Similar calculations could be performed to understand the influence of the amino group on these properties and to explore a wide range of reaction mechanisms in detail.

Coordination Chemistry and Metal Ion Interactions of 2 Aminopropane 1 Thiol

Complex Formation with Transition Metal Ions

The presence of both amino (-NH₂) and thiol (-SH) groups allows 2-aminopropane-1-thiol to act as a versatile ligand in the formation of complexes with transition metal ions. The coordination behavior is dictated by the nature of the metal ion and the solution conditions.

The amino group, a hard Lewis base, typically forms stable complexes with hard or borderline metal ions such as Co(II), Ni(II), and Cu(II). The thiol group, being a soft Lewis base, displays a strong affinity for soft metal ions like Ag(I), Cd(II), and Hg(II). This dual functionality enables this compound to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. The deprotonation of the thiol group to a thiolate (-S⁻) significantly enhances its coordinating ability.

In solution, the ligand can exist in different protonated forms depending on the pH. The amino group will be protonated under acidic conditions (-NH₃⁺), which can influence its ability to coordinate with a metal ion until the pH is raised.

Table 1: Postulated Cadmium(II) Complexes with 3-Aminopropane-1-thiol

| Complex Species |

|---|

| [Cd(HA)₃]²⁺ |

| [Cd₃(HA)₈]⁶⁺ |

| [Cd₄(HA)₈]⁸⁺ |

| [Cd₅(HA)₁₂]¹⁰⁺ |

Data based on studies with 3-aminopropane-1-thiol, presented here as an analogue for the potential behavior of this compound. rsc.org

The ability of the thiol group to act as a bridging ligand is a key factor in the formation of polynuclear complexes. The thiolate sulfur atom can coordinate to two or more metal centers simultaneously, leading to the assembly of larger, more intricate structures.

Studies on the interaction of 3-aminopropane-1-thiol with silver(I) ions have demonstrated the formation of a variety of polynuclear species. rsc.org In acidic solutions, where the amino group is protonated, complexes with stoichiometries such as [Ag₆(AH)₃]⁶⁺, [Ag₆(AH)₄]⁶⁺, and [Ag₈(AH)₆]⁸⁺ (where AH denotes the monoprotonated ligand) have been observed. rsc.org As the pH increases, deprotonation of the amino group facilitates the formation of other polynuclear species. rsc.org The formation of these polynuclear complexes is a common feature for mercaptoamines and highlights the bridging capability of the thiolate group. rsc.org It is highly probable that this compound would also form similar polynuclear complexes with soft metal ions like Ag(I).

Table 2: Examples of Polynuclear Silver(I) Complexes with 3-Aminopropane-1-thiol in Acidic Medium

| p | q | Complex Stoichiometry [Ag_p(AH)_q]^(p+) |

|---|---|---|

| 6 | 3 | [Ag₆(AH)₃]⁶⁺ |

| 6 | 4 | [Ag₆(AH)₄]⁶⁺ |

| 8 | 6 | [Ag₈(AH)₆]⁸⁺ |

| 7 | 6 | [Ag₇(AH)₆]⁷⁺ |

| 10 | 9 | [Ag₁₀(AH)₉]¹⁰⁺ |

| 12 | 12 | [Ag₁₂(AH)₁₂]¹²⁺ |

Data based on studies with 3-aminopropane-1-thiol, presented here as an analogue for the potential behavior of this compound. rsc.org

Spectrophotometric Investigations of Metal-Aminopropane Thiol Complexes

UV-Vis spectrophotometry is a valuable tool for studying the formation of metal complexes in solution. The coordination of a ligand to a metal ion often results in changes in the electronic absorption spectrum, particularly for transition metals with d-electrons. The formation of a charge-transfer band, often in the UV region, can be indicative of complexation.

While specific spectrophotometric data for this compound complexes are not extensively documented, general principles suggest that the complexation with ions like Cu(II) would lead to a shift in the d-d transition bands of the copper ion. Furthermore, the formation of thiolate-to-metal charge transfer bands could be observed. By monitoring the changes in absorbance at a specific wavelength as a function of ligand concentration, it is possible to determine the stoichiometry and stability constants of the complexes formed in solution.

Applications in Coordination Polymer and Metal-Organic Framework Design

The bifunctional nature of this compound makes it a potentially useful building block for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). The ability of the amino and thiol groups to coordinate to different metal centers could lead to the formation of extended one-, two-, or three-dimensional networks.

The thiol group, in particular, offers a soft donor site that can be used to link soft metal ions, while the amino group can coordinate to other metal ions, potentially leading to heterometallic frameworks. The introduction of both amine and thiol functionalities into the pores of MOFs has been shown to be an effective strategy for applications such as the capture of heavy metals. While the direct use of this compound as a primary linker in MOF synthesis is not yet widely reported, its potential as a functionalizing agent or as a component in post-synthetic modification of existing frameworks is significant. The presence of the reactive thiol group could also allow for further chemical transformations within the framework, leading to materials with tailored properties.

Applications of 2 Aminopropane 1 Thiol in Catalysis and Materials Science

Role as a Catalyst and Promoter in Organic Transformations

The presence of both a nucleophilic thiol and a basic amine group within the same molecule allows 2-aminopropane-1-thiol to act as a catalyst or promoter in various organic reactions. These groups can operate independently or cooperatively to facilitate chemical transformations.

Thiols are known to be effective catalysts for a range of organic reactions. The thiol group can act as a potent nucleophile, a proton donor, or a radical transfer agent. In the context of aminothiols like this compound, the thiol moiety is central to its catalytic activity.

Research into thiol-catalyzed reactions has shown their utility in processes such as the formation of peptide bonds. For instance, aminothiols like cysteine can trap aminonitriles to form heterocyclic intermediates that subsequently hydrolyze into dipeptides. nih.gov This process suggests a potential role for this compound in prebiotic chemistry and the synthesis of peptide-like molecules. nih.gov The catalytic cycle in many thiol-promoted reactions involves the reversible formation of a thioester or a similar intermediate, which activates a substrate for subsequent reaction. The catalytic site cysteine in thiol enzymes, for example, is highly reactive and essential for their function in various biological transferase and hydrolase reactions. nih.gov While specific studies detailing this compound as a direct catalyst are limited, its structural similarity to other catalytically active aminothiols, such as cysteine, suggests its potential utility in promoting similar organic transformations.

Table 1: Examples of Thiol-Promoted Catalytic Principles

| Catalytic Principle | Description | Relevant Functional Group(s) | Potential Application for this compound |

| Nucleophilic Catalysis | The thiol group attacks an electrophilic center (e.g., a carbonyl or nitrile) to form a reactive intermediate. | Thiol (-SH) | Activation of carboxylic acids, esters, or nitriles for subsequent amidation or other nucleophilic substitutions. |

| General Acid/Base Catalysis | The thiol and/or amine group can donate or accept protons to stabilize transition states. | Thiol (-SH), Amine (-NH2) | Aldol reactions, Michael additions, and other reactions requiring proton management. |

| Radical Chain Transfer | The S-H bond can participate in radical reactions, transferring a hydrogen atom to propagate a radical chain. | Thiol (-SH) | Thiol-ene and thiol-yne "click" reactions for polymer synthesis or modification. nih.govmdpi.com |

The thiol and amine groups of this compound are excellent coordinating agents for a variety of metal ions. This property makes it a candidate for use as a ligand in metal-based catalysis, where it can be introduced onto a metal center through ligand exchange reactions. nih.gov The coordination of the ligand to the metal can modify the catalyst's electronic properties, steric environment, and ultimately its activity, selectivity, and stability. nsf.govnih.gov

Thiols form strong covalent bonds with noble metals like gold, silver, and platinum, while amines also exhibit significant affinity, binding as donor-acceptor ligands. nsf.govacs.orgresearchgate.netfu-berlin.de For bifunctional aminothiols, a competition between the two groups for binding sites on a metal surface can occur. acs.orgresearchgate.net This dual functionality can be advantageous, potentially allowing for tunable binding modes or the creation of catalysts with specific surface properties. For example, in nanoparticle catalysis, the ligand shell plays a crucial role in controlling access to the catalytic surface and stabilizing the nanoparticles against aggregation. nsf.gov By tuning the ligand shell with molecules like this compound, it may be possible to create highly selective and robust nanocatalysts. researchgate.net

Amino acids and peptides have been successfully employed as chiral ligands in asymmetric catalysis, demonstrating that molecules with amine and other functional groups can induce high enantioselectivity in metal-catalyzed reactions. mdpi.com This precedent suggests that chiral derivatives of this compound could serve as effective ligands in asymmetric synthesis.

Engineering of Novel Materials and Functional Polymers

The reactivity of the thiol and amine groups makes this compound a valuable monomer or functionalizing agent in polymer chemistry and materials science. It can be incorporated into polymer backbones or used to modify surfaces, imparting specific chemical and physical properties to the resulting materials.

The thiol-Michael addition, a type of "click" reaction, is a highly efficient and versatile method for polymer synthesis and modification. mdpi.comresearchgate.net This reaction involves the base- or nucleophile-catalyzed addition of a thiol to an electron-deficient alkene, such as an acrylate (B77674) or maleimide. mdpi.comresearchgate.net The reaction proceeds with high yield under mild conditions and without the formation of significant byproducts. researchgate.netnih.gov

This compound is an ideal candidate for incorporation into polymers via this method. Its thiol group can readily participate in the Michael addition, allowing it to be integrated into polymer chains or used as a cross-linking agent. nih.govrsc.org This approach has been widely used to create a variety of functional polymers, including hydrogels and degradable systems. mdpi.comelsevierpure.com By selecting appropriate co-monomers containing ester or other labile linkages, it is possible to synthesize polymers that can be degraded under specific physiological or environmental conditions. chemistryviews.orgnih.govmdpi.com The incorporation of this compound would introduce both a thioether linkage and a primary amine, which could serve as a site for further functionalization or influence the material's properties, such as its hydrophilicity and charge.

Table 2: Thiol-Michael Addition for Polymer Synthesis

| Reactant A (Thiol) | Reactant B (Michael Acceptor) | Resulting Linkage | Potential Polymer Properties |

| This compound | Diacrylate Monomer | Thioether | Cross-linked network, hydrogel |

| This compound | Maleimide-functionalized Polymer | Thioether | Polymer-peptide conjugate, functionalized material researchgate.net |

| This compound | Acrylate-terminated Polyester | Thioether, Ester | Backbone-degradable polymer with pendant amine groups nih.govumich.edu |

Supramolecular assembly involves the spontaneous organization of molecules into well-defined structures through non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions. beilstein-journals.org Aminothiols are well-known for their ability to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold. acs.orgresearchgate.net

In such systems, the thiol group forms a strong bond with the gold surface, while the terminal amine group is exposed, creating a functionalized surface that can be used for subsequent chemical modifications or to control surface properties. acs.orgacs.org Studies on aromatic aminothiols have shown that both the thiol and amine groups can compete for binding to a gold surface, influencing the final structure and reactivity of the monolayer. acs.orgresearchgate.net Derivatives of this compound could be designed to self-assemble into various nanostructures, not only on surfaces but also in solution. By attaching larger hydrophobic or aromatic moieties to the amine or thiol, amphiphilic molecules could be created that assemble into micelles, vesicles, or fibers in aqueous environments, similar to peptide amphiphiles. beilstein-journals.org The precise control over these non-covalent interactions is key to engineering functional biomaterials. beilstein-journals.org

The bifunctionality of this compound makes it a versatile tool for creating materials with tailored chemical properties for specific applications. By leveraging the distinct reactivity of its amine and thiol groups, a wide range of functional materials can be developed.

One major application is the surface functionalization of nanoparticles. Gold nanoparticles, for instance, can be functionalized with this compound to introduce primary amine groups onto their surface. biomedres.us These amine groups can then be used to attach biomolecules, dyes, or drugs, creating functional nanoprobes for bioimaging, sensing, or therapeutic applications. biomedres.us

Furthermore, this compound can be used to prepare functional polymers and materials through reactions like thiol-ene "click" chemistry or thiol-Michael addition. nih.govresearchgate.netnih.gov This allows for the creation of materials with a high density of reactive amine groups, which can be used for applications such as CO2 capture, catalysis, or as platforms for drug delivery systems. researchgate.netresearchgate.net For example, thiol-functional nanoparticles have been synthesized in one-pot processes and used as reactive components in 3D printing resins, demonstrating the utility of thiol chemistry in advanced manufacturing. rsc.org The incorporation of this compound into such systems could provide an additional layer of functionality through the available amine groups.

Q & A

Q. What experimental controls are critical when studying this compound’s role in catalytic systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.